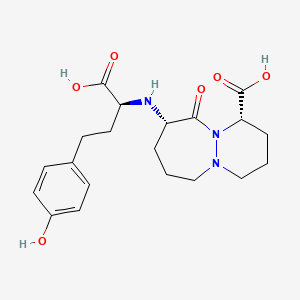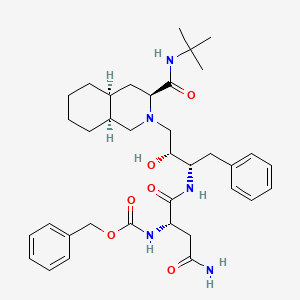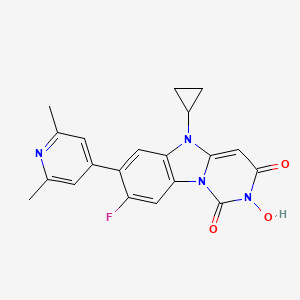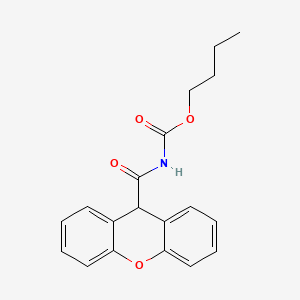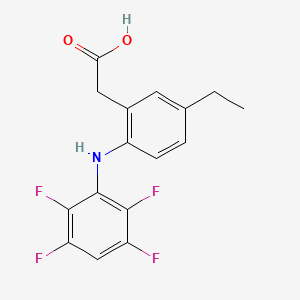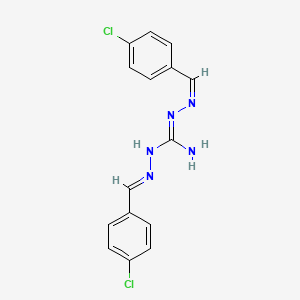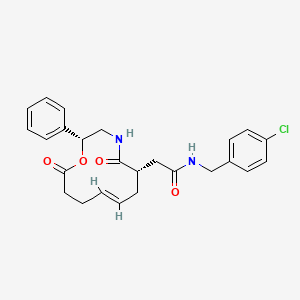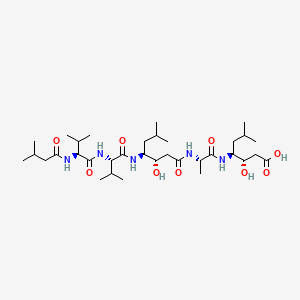
Pepstatin
Übersicht
Beschreibung
Pepstatin is a potent inhibitor of aspartyl proteases . It is a hexapeptide containing the unusual amino acid statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), having the sequence Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta) . It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .
Molecular Structure Analysis
Pepstatin has a molecular formula of C34H63N5O9 and a molecular weight of 685.89 . The structure of Pepstatin in the binding pocket of pepsin has been studied . The hydrogen bonding interactions and the conformation adopted by Pepstatin are very similar to those found in complexes of Pepstatin with other aspartic proteinases .
Chemical Reactions Analysis
Pepstatin is known to inhibit nearly all acid proteases with high potency . It suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition seems to be independent of the activities of proteases such as cathepsin D .
Wissenschaftliche Forschungsanwendungen
Protease Inhibition
Scientific Field
Biochemistry Application Summary: Pepstatin A is a potent inhibitor of aspartic proteases, which are enzymes that play a crucial role in protein degradation . It is used in various biochemical applications to prevent unwanted protease activity, which can degrade proteins and reduce the yield during isolation and purification . Methods of Application: Pepstatin A is typically added to the solution containing the proteins of interest. The concentration used can vary depending on the specific application, but it’s typically in the micromolar range . Results or Outcomes: The use of Pepstatin A can significantly increase the yield of protein isolation and purification by inhibiting the activity of aspartic proteases .
Protein Purification
Scientific Field
Molecular Biology Application Summary: Pepstatin is used in the purification of proteins that bind to it, such as aspartic proteases . Methods of Application: Pepstatin can be immobilized on a chromatography column. The protein mixture is then passed through the column, and proteins that bind to Pepstatin are retained while others are washed away . Results or Outcomes: This method allows for the selective purification of aspartic proteases from a mixture of proteins .
Enzyme Mechanism Investigation
Scientific Field
Enzymology Application Summary: Pepstatin is used to study the mechanism of action of aspartic proteases . Methods of Application: Pepstatin is used as an inhibitor in enzymatic assays involving aspartic proteases. By studying the effect of Pepstatin on the enzyme’s activity, researchers can gain insights into the enzyme’s mechanism of action . Results or Outcomes: Studies using Pepstatin have contributed to our understanding of how aspartic proteases function at a molecular level .
Investigation of Biological Functions of Proteases
Scientific Field
Cell Biology Application Summary: Pepstatin is used to investigate the biological functions of aspartic proteases . Methods of Application: Cells can be treated with Pepstatin to inhibit the activity of aspartic proteases. The effects of this inhibition on cellular processes can then be studied . Results or Outcomes: This type of study can reveal the roles of aspartic proteases in various biological processes .
Pepsinogen and Pepsin Purification
Scientific Field
Biochemistry Application Summary: Pepstatin is used in the purification of pepsinogen and pepsin, two important digestive enzymes . Methods of Application: Pepstatin is used in chromatography columns to selectively bind and purify pepsinogen and pepsin from complex mixtures . Results or Outcomes: The use of Pepstatin allows for the efficient purification of these enzymes, facilitating further study of their properties and functions .
Proteins and Enzymes Protection During Isolation and Purification
Scientific Field
Biochemistry Application Summary: Pepstatin is used to protect proteins and enzymes from degradation during isolation and purification . Methods of Application: Pepstatin is added to the solution during the isolation and purification process to inhibit protease activity and prevent protein degradation .
Cancer Research
Scientific Field
Oncology Application Summary: Pepstatin A has been used in the development of a new drug delivery system for tumor targeting. The system is based on immunoliposomes functionalized with Pepstatin A, a natural peptide inhibitor of cathepsin D . Methods of Application: A lipid tail was added to Pepstatin A, enabling its incorporation into the liposomal lipid bilayer. The successful targeting of cathepsin D was confirmed using recombinant cathepsin D and in tumor cell lines . Results or Outcomes: This approach shows potential for in vivo use in theragnostic applications, particularly in diagnostics, taking advantage of the significant overexpression of cathepsin D in various types of cancer .
HIV Research
Scientific Field
Virology Application Summary: Pepstatin A is known to inhibit HIV replication. It has been used in research to study the mechanism of action of HIV-1 protease . Methods of Application: The NMR chemical shift of the HIV-1 protease was measured in the presence of the inhibitor Pepstatin, a mimic of the tetrahedral intermediate formed in enzyme catalysis . Results or Outcomes: These observations provide concrete information on which to base the design of improved HIV-1 protease inhibitors .
Alzheimer’s Research
Scientific Field
Neurology Application Summary: Research suggests that disturbances in brain cholesterol homeostasis may be involved in the pathogenesis of Alzheimer’s disease (AD). Lipid-lowering medications could interfere with neurodegenerative processes in AD through cholesterol metabolism or other mechanisms . Methods of Application: Statins, including Pepstatin, are used in clinical trials to study their effects on cognitive decline in patients with Alzheimer’s and mixed dementia . Results or Outcomes: A dose-response effect was demonstrated: taking one defined daily dose of statins on average was associated with 0.63 more MMSE points after 3 years compared to no use of statins .
Drug Development
Scientific Field
Pharmaceutical Sciences Application Summary: Pepstatin was the first synthetic renin inhibitor and has been used in the development of renin inhibitors, which are pharmaceutical drugs inhibiting the activity of renin . It has also been used in the development of a new delivery system for tumor targeting based on immunoliposomes functionalized with Pepstatin A . Methods of Application: Pepstatin is used in the synthesis of drugs and in the development of drug delivery systems . Results or Outcomes: The development of these drugs and delivery systems has potential implications for the treatment of various diseases .
Safety And Hazards
Pepstatin should be handled with care. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGPCHRFPCXOO-LXTPJMTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046095 | |
| Record name | Pepstatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pepstatin | |
CAS RN |
26305-03-3, 39324-30-6 | |
| Record name | Pepstatin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pepstatin (nonspecific) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039324306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pepstatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pepstatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPSTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Y2T27Q1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)
![2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-](/img/structure/B1679474.png)
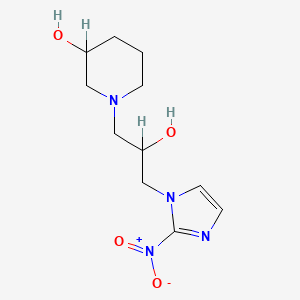
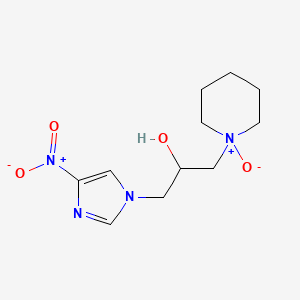
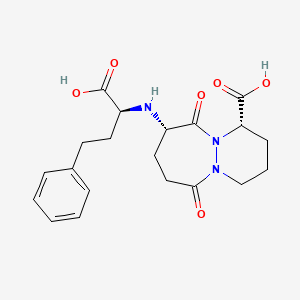
![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)
